2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound with significant applications in various scientific fields. It is characterized by the presence of two chlorine atoms, an amino group, and a carboxylic acid group attached to a pyrimidine ring. This compound is known for its versatility in chemical reactions and its potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a solvent like dichloromethane (DCM). The reaction is carried out under nitrogen protection and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield. The purification process involves crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles through aromatic nucleophilic substitution (SNAr) reactions.
Amination: The amino group can participate in amination reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Alkoxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Catalysts like ceric ammonium nitrate (CAN) are used in some condensation reactions.
Solvents: Solvents such as DCM, ethanol, and dimethylformamide (DMF) are frequently used in these reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular responses . The specific pathways involved depend on the particular application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but has a methyl group instead of a carboxylic acid group.
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid: This compound has a methylthio group instead of an amino group.
Uniqueness
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-4,6-dichloropyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12)(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVMKIYUNUTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.